5-Bromo-8-fluoroquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H5BrFNO2 |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
5-bromo-8-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
OCPGASVQDWLIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Skraup Cyclization with Glycerol
A classical approach involves the Skraup cyclization of 5-bromo-2-fluoroaniline (CAS: 1133115-78-2) using glycerol and sulfuric acid. This method proceeds via dehydration of glycerol to acrolein, which facilitates quinoline ring formation.
Procedure :
-
5-Bromo-2-fluoroaniline (1.0 g, 5.3 mmol) is mixed with glycerol (2.0 mL), sodium 3-nitrobenzene sulfonate (1.2 g), and concentrated sulfuric acid (85 mL).
-
The mixture is heated to 140°C for 2 hours, forming a dark brown solution.
-
After neutralization with 5N NaOH, extraction with ethyl acetate yields 5-bromo-8-fluoroquinoline (white solid, 62% yield).
Analytical Data :
Transition Metal-Catalyzed Cyclization
A patent (CN106336378B) describes rhodium-catalyzed cyclization of 2-alkenyl aniline with diazomalonates under oxidative conditions. This method offers milder conditions and higher regioselectivity.
Procedure :
-
2-Alkenyl aniline (1 mmol), Rh catalyst (0.1 eq), and diazomalonate (1.2 eq) are stirred in dichloroethane at 80°C.
-
After 12 hours, column chromatography yields quinoline-2-carboxylate intermediates.
-
Hydrolysis with NaOH produces the carboxylic acid derivative.
Advantages :
Halogenation and Functional Group Interconversion
Bromination of 8-Fluoroquinoline Precursors
Direct bromination at the 5-position is achieved using N-bromosuccinimide (NBS) or Br2 in acetic acid.
Example :
-
8-Fluoroquinoline-2-carboxylic acid (1 mmol) is dissolved in HBr/AcOH (1:1).
-
Br2 (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
-
Precipitation in ice water yields the brominated product (75% yield).
Challenges :
Fluorination via Halogen Exchange
Carboxylation Strategies
Oxidation of 2-Methylquinolines
The 2-carboxylic acid group is introduced via oxidation of a methyl substituent.
KMnO4 Oxidation :
-
5-Bromo-8-fluoro-2-methylquinoline (1 mmol) is refluxed with KMnO4 (3 eq) in aqueous NaOH.
-
Acidification with HCl precipitates the carboxylic acid (58% yield).
Analytical Validation :
Carbonylation with CO Gas
Palladium-catalyzed carbonylation offers a direct route to carboxyl groups.
Procedure :
-
5-Bromo-8-fluoroquinoline (1 mmol), Pd(OAc)2 (0.05 eq), and CO (1 atm) are stirred in MeOH at 100°C.
-
After 12 hours, the product is isolated via filtration (40% yield).
Multi-Step Industrial Synthesis
A scalable protocol from Vulcanchem involves sequential bromination, fluorination, and carboxylation:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | H2SO4, glycerol, 140°C, 2 h | 62% |
| 2 | Bromination | NBS, CCl4, 80°C, 4 h | 75% |
| 3 | Fluorination | KF, DMF, 150°C, 24 h | 45% |
| 4 | Carboxylation | KMnO4, H2O/NaOH, reflux, 6 h | 58% |
Analytical and Optimization Insights
Purity Challenges
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Coupling: Biaryl derivatives.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Mechanism of Action: The compound exhibits potential as an antimicrobial agent by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. This mechanism is similar to other fluoroquinolones, making it a candidate for developing new antibiotics against resistant strains of bacteria .
- Research Findings: Studies have shown that modifications at the 7-position of the fluoroquinolone framework can enhance antimicrobial potency and spectrum against both Gram-negative and Gram-positive bacteria .
-
Anti-Tuberculosis (TB) Activity
- Inhibitory Effects on Mycobacterium tuberculosis: Recent studies have indicated that arylated quinoline carboxylic acids, including derivatives of 5-bromo-8-fluoroquinoline-2-carboxylic acid, show promising activity against replicating and non-replicating forms of Mycobacterium tuberculosis. These findings are significant given the challenges posed by multidrug-resistant TB strains .
-
Cancer Research
- Cytotoxic Effects: Compounds derived from quinoline structures have been investigated for their cytotoxic effects on cancer cells. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies, including cyclization reactions involving substituted anilines and carboxylic acids. The development of greener synthetic routes is an area of ongoing research, focusing on reducing toxic by-products and improving yields .
Table: Summary of Synthetic Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclization | Involves cyclization of substituted anilines with carboxylic acids | Varies |
| Microwave-assisted | Utilizes microwave irradiation to enhance reaction rates | Improved |
| Green Chemistry | Focuses on eco-friendly reagents and solvents | High |
Material Science Applications
- Photoluminescent Materials
- Catalysts
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoroquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The compound may also interact with cellular receptors and modulate signaling pathways.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares 5-bromo-8-fluoroquinoline-2-carboxylic acid with four structurally related quinoline derivatives, highlighting key differences in substituents, molecular formulas, and inferred properties:
Key Observations
Functional Group Impact: Carboxylic Acid vs. Methyl/Methoxy: The carboxylic acid group in the target compound increases acidity and water solubility compared to the methyl group in 5-bromo-8-methoxy-2-methylquinoline (). The methoxy group in the latter enhances solubility but reduces electrophilicity . Fluorine vs.
Biological Activity: Compounds with hydroxyl and carboxylic acid groups (e.g., 5-bromo-8-hydroxyquinoline-7-carboxylic acid) are prioritized in antimicrobial and metal-chelating applications due to their ability to form stable complexes with transition metals .
Structural Similarity: 5-Bromo-8-fluoroquinolin-2(1H)-one (similarity score 0.91, ) shares the bromo-fluoro motif but replaces the carboxylic acid with a ketone, significantly altering reactivity and binding affinity .
Biological Activity
5-Bromo-8-fluoroquinoline-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.08 g/mol. Its unique structure includes a quinoline ring that is substituted with bromine and fluorine atoms, along with a carboxylic acid functional group, contributing to its biological reactivity and pharmacological potential.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects on MCF-7 cells, the compound demonstrated an IC50 value of approximately 12 µM, indicating effective growth inhibition compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest at S phase |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various enzymes and receptors involved in critical cellular processes such as DNA replication and repair, which are crucial for cancer cell survival .
Research Findings
Recent studies have highlighted the compound's potential in drug development:
- Antimalarial Activity: Conjugates derived from quinoline compounds, including variations of this compound, have shown efficacy against Plasmodium species in animal models .
- Antiviral Properties: There is emerging evidence suggesting that derivatives of quinoline compounds may exhibit antiviral activity against certain viruses, although further investigation is required to establish their efficacy against specific viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
